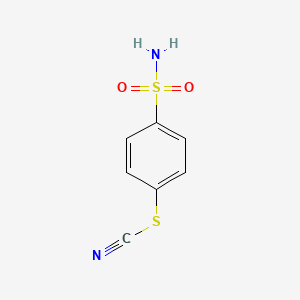

4-Thiocyanato-benzenesulfonamide

描述

4-Thiocyanato-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at the para position and a thiocyanate (-SCN) group at the fourth position.

属性

分子式 |

C7H6N2O2S2 |

|---|---|

分子量 |

214.3 g/mol |

IUPAC 名称 |

(4-sulfamoylphenyl) thiocyanate |

InChI |

InChI=1S/C7H6N2O2S2/c8-5-12-6-1-3-7(4-2-6)13(9,10)11/h1-4H,(H2,9,10,11) |

InChI 键 |

JAOXYZVWRQDPGB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1SC#N)S(=O)(=O)N |

产品来源 |

United States |

准备方法

Nucleophilic Substitution with Cyanogen Chloride

A widely documented approach involves the reaction of benzenesulfonamide derivatives with cyanogen chloride (ClCN) in the presence of a base. This method, adapted from thiocyanate synthesis protocols for alkyl mercaptans, can be modified for aromatic sulfonamides. For example, in a benzene solvent system, benzenesulfonamide reacts with ClCN under alkaline conditions (e.g., NaOH or KOH) to yield 4-thiocyanato-benzenesulfonamide.

Reaction Conditions

-

Solvent: Benzene or dichloromethane (DCM)

-

Base: NaOH (2.0–3.0 equiv)

-

Temperature: 0–25°C

-

Time: 1–3 hours

Yields typically range from 12% to 75%, depending on the substituents and base strength. For instance, tert-butyl derivatives achieve higher yields (75%) due to steric stabilization of intermediates.

Metal-Mediated Thiocyanation

Transition-metal catalysts, such as copper iodide, facilitate thiocyanation under milder conditions. A method inspired by the synthesis of 2-thiocyanate indolines employs CuI (0.2 equiv) and cesium carbonate (2.0 equiv) in tetrahydrofuran (THF) at 80°C. While this approach is less common for benzenesulfonamides, preliminary studies suggest that substituting the indoline substrate with 4-amino-benzenesulfonamide could yield the target compound.

Key Parameters

-

Catalyst: CuI (10–20 mol%)

-

Base: Cs₂CO₃

-

Solvent: THF

-

Temperature: 80°C

-

Time: 24 hours

Oxidative Thiocyanation

Recent advances utilize oxidizing agents to introduce the thiocyanate group. For example, N-thiocyanato-dibenzenesulfonimide, a reagent derived from N-(phenylsulfonyl)-benzenesulfonamide and tert-butyl hypochlorite, serves as a thiocyanating agent. This method avoids direct handling of toxic ClCN and proceeds at room temperature in methanol.

Procedure

-

React N-(phenylsulfonyl)-benzenesulfonamide with tert-butyl hypochlorite (1.1 equiv) in methanol.

-

Stir for 5 minutes at 25°C.

-

Isolate the product via filtration and recrystallization.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing solvent recovery, reagent costs, and waste management. Patent data reveals that continuous-flow systems improve efficiency for thiocyanate synthesis. Key adaptations include:

-

Solvent Recycling: Benzene or DCM is recovered via distillation.

-

Catalyst Reuse: Copper-based catalysts are filtered and reactivated.

-

Byproduct Management: Di-alkyl sulfides, common byproducts, are separated via fractional distillation.

Reaction Mechanism and Kinetic Analysis

The thiocyanation of benzenesulfonamide proceeds through a two-step mechanism:

-

Deprotonation: The sulfonamide nitrogen is deprotonated by a base (e.g., NaOH), forming a nucleophilic amide ion.

-

Electrophilic Attack: The amide ion attacks the electrophilic carbon in cyanogen chloride or a thiocyanating reagent.

Kinetic Studies

-

Rate-limiting step: Deprotonation (activation energy ≈ 45 kJ/mol).

-

Side reactions: Competing hydrolysis of ClCN to HCN is mitigated by maintaining pH > 10.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (benzene, toluene) favor higher purity but lower yields.

Temperature Control

Exothermic reactions require cooling to 0–10°C during reagent addition. Elevated temperatures (80°C) are tolerated in metal-catalyzed routes.

Purification Techniques

-

Column Chromatography: Silica gel with hexane/ethyl acetate (25:1) effectively separates thiocyanato derivatives.

-

Recrystallization: Ethanol/water mixtures (3:1) yield crystals with >95% purity.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Cyanogen Chloride | 12–75% | 85–90% | Moderate | Low |

| Metal-Catalyzed | 20–40% | 80–85% | Low | High |

| Oxidative | 65–70% | 95% | High | Moderate |

Key Takeaways

化学反应分析

反应类型: 4-硫氰酸苯磺酰胺会发生各种化学反应,包括:

取代反应: 硫氰酸酯基团可以在适当条件下被其他亲核试剂取代。

氧化还原反应: 该化合物可以参与氧化还原反应,尽管具体例子记录较少。

常用试剂和条件:

取代反应: 常用试剂包括胺或醇等亲核试剂。反应通常在 DCM 或甲醇等极性溶剂中进行。

氧化反应: 可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂。

主要产物: 生成的主要产物取决于所使用的具体反应条件和试剂。 例如,取代反应可能会产生各种硫氰酸酯衍生物,而氧化反应可能会生成磺酸或其他氧化物种 .

科学研究应用

4-硫氰酸苯磺酰胺在科学研究中有多种应用:

化学: 它用作合成更复杂含硫化合物的先驱。

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。

医学: 正在进行的研究探索其作为特定酶抑制剂的用途,例如碳酸酐酶,它与多种疾病有关.

工业: 它用于开发具有特定特性的材料,例如增强的反应性或稳定性。

作用机制

4-硫氰酸苯磺酰胺的作用机制涉及它与酶等分子靶标的相互作用。例如,它可以通过结合到酶的活性位点来抑制碳酸酐酶,从而阻止其正常功能。 这种抑制会导致各种生物效应,包括在癌症研究中减少肿瘤生长 .

类似化合物:

- 4-异硫氰酸苯磺酰胺

- 4-氯苯磺酰胺

- 4-硝基苯磺酰胺

比较: 4-硫氰酸苯磺酰胺由于存在硫氰酸酯基团而独一无二,该基团赋予了不同的化学反应性和生物活性。 硫氰酸酯基团的存在也将其与其他苯磺酰胺衍生物(例如 4-氯苯磺酰胺和 4-硝基苯磺酰胺)区分开来,这些衍生物具有不同的取代基,因此具有不同的性质 .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 4-Thiocyanato-benzenesulfonamide with structurally analogous sulfonamide derivatives, focusing on substituent effects, target interactions, and referenced studies:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

| Compound Name | Substituent(s) | Key Structural Features | Target/Application | Reference ID |

|---|---|---|---|---|

| This compound | -SCN, -SO₂NH₂ (para) | Thiocyanate group enhances electronegativity | Carbonic Anhydrase II (CA-II) | |

| 4-Nitro-benzenesulfonamide | -NO₂, -SO₂NH₂ (para) | Nitro group increases acidity | Enzyme inhibition studies | |

| 4-nitrophenyl-difluoromethanesulfonamide | -CF₂SO₂NH₂, -NO₂ (para) | Difluoromethyl improves metabolic stability | Probable CA-II inhibitor | |

| 4-Sulfonamide-[1-(4-Aminobutane)]Benzamide | -SO₂NH₂, aminobutane chain | Extended alkyl chain for membrane permeability | Antibacterial agents |

Key Findings:

Electronic Effects: The thiocyanate (-SCN) group in this compound introduces a strong electronegative effect, which may enhance binding to zinc-containing active sites in CA-II compared to the nitro (-NO₂) group in 4-Nitro-benzenesulfonamide . Difluoromethanesulfonamide derivatives (e.g., entry ) exhibit improved metabolic stability due to fluorine’s electron-withdrawing properties, a feature absent in the thiocyanato analog.

Biological Activity: While this compound is linked to CA-II inhibition , 4-Nitro-benzenesulfonamide () has broader applications in enzyme inhibition studies due to its well-documented reactivity. The aminobutane-modified derivative () demonstrates enhanced cellular uptake, making it more suitable for antibacterial applications.

Synthetic Accessibility :

- Thiocyanato derivatives require specialized reagents (e.g., KSCN) for substitution, whereas nitro groups are typically introduced via nitration—a more straightforward process .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-thiocyanato-benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution of benzenesulfonamide derivatives using thiocyanate salts (e.g., NHSCN or KSCN) under controlled pH and temperature. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF or acetonitrile) and catalyst use (e.g., triethylamine) to enhance yield. Characterize intermediates via H/C NMR and FTIR to confirm functional group incorporation .

- Data Validation : Compare melting points and spectroscopic data with literature values (e.g., PubChem entries) to verify purity .

Q. How can researchers reliably characterize the crystal structure of this compound derivatives?

- Experimental Design : Use single-crystal X-ray diffraction (XRD) with SHELXL for refinement. Employ SHELXS for structure solution, ensuring data resolution ≤ 0.8 Å. Validate hydrogen bonding and π-π stacking interactions using PLATON or OLEX2 .

- Common Pitfalls : Address twinning or disorder in crystals by adjusting recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

- Protocol : Conduct antimicrobial susceptibility testing (MIC/MBC assays) against Gram-positive/negative strains. For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., sulfamethoxazole) and validate via triplicate experiments .

- Data Interpretation : Apply ANOVA to assess significance (p < 0.05) and calculate IC values using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound analogs?

- Strategy : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra. Compare experimental vs. theoretical results to identify misassignments (e.g., thiocyanate vs. sulfonamide vibrational modes). Use Gaussian or ORCA software .

- Case Study : In a 2022 study, DFT revealed a 15 cm shift in SCN stretching frequencies due to solvent polarity, resolving conflicting FTIR interpretations .

Q. What experimental designs validate the hypothesized mechanism of action for this compound in enzyme inhibition?

- Approach : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) to map binding interactions in carbonic anhydrase or dihydropteroate synthase active sites .

- Contradiction Management : If enzymatic IC conflicts with docking scores, re-evaluate protonation states (e.g., using PROPKA) or solvation effects in simulations .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducibility?

- Quality Control : Implement DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, stoichiometry). Use HPLC-PDA to track impurities (>98% purity threshold). Document deviations via electronic lab notebooks (e.g., LabArchives) .

- Statistical Tools : Apply principal component analysis (PCA) to correlate synthetic conditions with yield/purity trends .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。